molecular formula C27H48ClNO5 B11828183 Tricyclo[3.3.1.13,7]decane-1-butanamide

Tricyclo[3.3.1.13,7]decane-1-butanamide

Cat. No.: B11828183
M. Wt: 502.1 g/mol
InChI Key: JTTBDQXPAXYQKT-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.13,7]decane-1-butanamide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and rigidity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane-1-butanamide typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves a Diels-Alder reaction followed by a series of cyclization steps. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-butanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[3.3.1.13,7]decane-1-butanamide is unique due to its specific tricyclic structure and the presence of the butanamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

Tricyclo[3.3.1.13,7]decane-1-butanamide, also known as a derivative of adamantane, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a tricyclic framework with a butanamide functional group, contributing to its distinctive chemical behavior. Below is a summary of its key properties:

Property Value
Molecular FormulaC12_{12}H19_{19}N
Molecular Weight181.29 g/mol
XLogP34.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its enzymatic interactions and potential therapeutic effects.

Enzyme Inhibition

One significant area of research involves the compound's role as an inhibitor of specific enzymes. According to findings from the BRENDA enzyme database, it has been identified as an inhibitor for 11β-hydroxysteroid dehydrogenase (EC 1.1.1.146), which plays a crucial role in steroid metabolism in mammals . This inhibition can have implications for conditions such as obesity and metabolic syndrome.

Biocatalytic Transformations

Research indicates that Tricyclo[3.3.1.13,7]decane derivatives can undergo selective oxidation using fungi from the genus Absidia, leading to various hydroxylated products . The microbial biotransformation showcases the compound's versatility and potential for developing new pharmaceuticals through green chemistry approaches.

Case Studies

Several studies illustrate the biological implications of this compound:

  • Study on Enzyme Interaction :
    • Objective : To evaluate the inhibitory effect on 11β-hydroxysteroid dehydrogenase.
    • Findings : The compound demonstrated significant inhibitory activity, suggesting potential applications in treating metabolic disorders.
  • Microbial Transformation Study :
    • Objective : To assess the biotransformation capabilities of Absidia species.
    • Results : The study reported yields of 20-40% for various hydroxylated derivatives, highlighting the compound's potential in biosynthetic applications .

Properties

Molecular Formula

C27H48ClNO5

Molecular Weight

502.1 g/mol

IUPAC Name

acetic acid;4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide

InChI

InChI=1S/C25H44ClNO3.C2H4O2/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26;1-2(3)4/h20-23H,2-19H2,1H3,(H,27,28);1H3,(H,3,4)

InChI Key

JTTBDQXPAXYQKT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl.CC(=O)O

Origin of Product

United States

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